
3-(Methylthio)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)acrylic acid is an organic compound with the molecular formula C4H6O2S. It is characterized by the presence of a methylthio group attached to the acrylic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylthio)acrylic acid can be synthesized through several methods. One common approach involves the treatment of 3-mercaptopropionic acid with dimethyl sulfate, followed by esterification with diazomethane . Another method includes the oxidative decarboxylation of L-methionine by Streptomyces lincolnensis, which produces 3-methylthioacrylic acid as a metabolic product .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Streptomyces species are known to produce this compound when cultured in media supplemented with methionine . The production conditions, including the concentration of methionine and the presence of specific enzymes, play a crucial role in optimizing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methylthio)acrylic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as peroxidases, which catalyze its oxidative decarboxylation . The compound can also act as a precursor for the synthesis of other biologically active molecules, influencing various metabolic pathways .
Comparison with Similar Compounds
3-Mercaptopropionic acid: Similar structure but with a mercapto group instead of a methylthio group.
Methacrylic acid: Similar acrylic acid backbone but lacks the sulfur-containing group.
3-Methylthiopropionic acid: Similar sulfur-containing group but with a different carbon chain structure.
Uniqueness: 3-(Methylthio)acrylic acid is unique due to the presence of both an acrylic acid moiety and a methylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C4H6O2S |
|---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
3-methylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) |
InChI Key |
RCZLOQQOUWHMIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


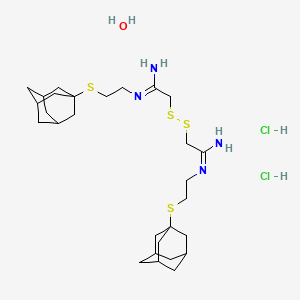
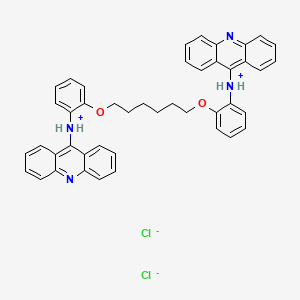
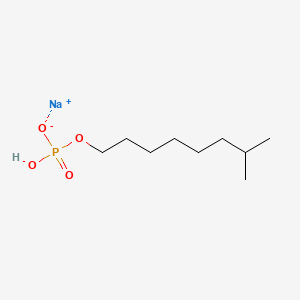
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

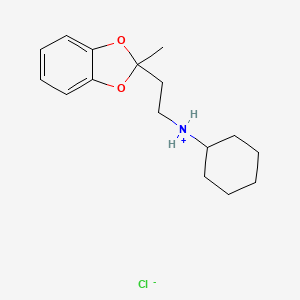
![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
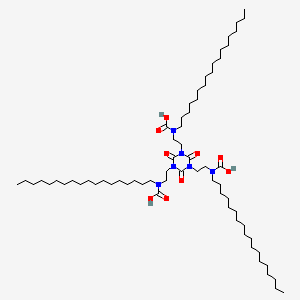
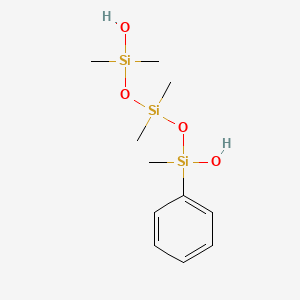
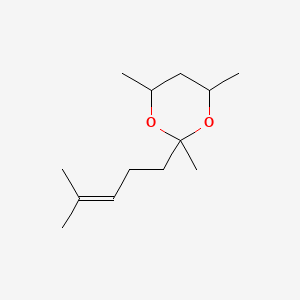
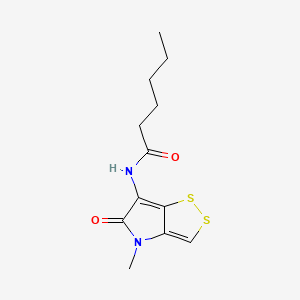
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
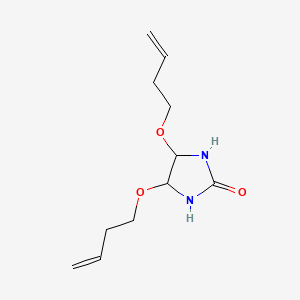
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
